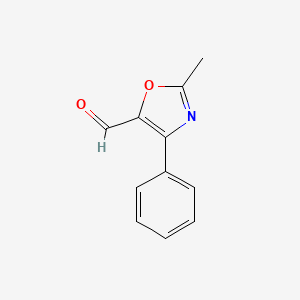
2-Metil-4-fenil-1,3-oxazol-5-carbaldehído
Descripción general
Descripción
2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde is an organic compound belonging to the oxazole family It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a methyl group at the second position, a phenyl group at the fourth position, and an aldehyde group at the fifth position
Aplicaciones Científicas De Investigación
2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Target of Action
The primary target of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes . The compound acts as an isoform-selective inhibitor of human carbonic anhydrase II .
Mode of Action
The compound interacts with its target, hCAs, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the physiological processes they are involved in .
Biochemical Pathways
The inhibition of hCAs affects various biochemical pathways. For instance, hCAs are involved in the regulation of pH and fluid balance in various organs and tissues . Therefore, the inhibition of these enzymes can lead to changes in these processes .
Result of Action
The inhibition of hCAs by 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde can lead to various molecular and cellular effects. For example, it can affect the regulation of pH and fluid balance in the body . Additionally, the compound has shown a combined potentiated effect of the antimicrobial action of carbapenems and aminoglycosides against antibiotic-resistant bacteria .
Action Environment
The action, efficacy, and stability of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and its interaction with its target . Furthermore, the presence of other compounds can influence its action, as seen in its combined potentiated effect with carbapenems and aminoglycosides .
Análisis Bioquímico
Biochemical Properties
2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. This interaction can inhibit the enzyme’s activity, leading to increased levels of monoamines in the system . Additionally, 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function .
Cellular Effects
The effects of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to monoamine oxidase inhibits the enzyme, preventing the breakdown of monoamines . Additionally, 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, which can lead to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, where a certain dosage is required to elicit a biological response, and exceeding this threshold can result in adverse effects.
Metabolic Pathways
2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, influencing the metabolism of monoamines and other substrates . These interactions can affect metabolic flux and alter metabolite levels in the system . The compound’s metabolism can lead to the formation of reactive intermediates, which can further interact with cellular components.
Transport and Distribution
The transport and distribution of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde within tissues can influence its biological activity and toxicity.
Subcellular Localization
The subcellular localization of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . The localization of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde can determine its effects on cellular processes and its potential as a therapeutic agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methyl-4-phenyl-1,3-oxazole with an oxidizing agent to introduce the aldehyde group at the fifth position. The reaction conditions often include the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde may involve more scalable and efficient synthetic routes. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid.
Reduction: 2-Methyl-4-phenyl-1,3-oxazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde can be compared with other similar compounds, such as:
2-Methyl-4-phenyl-1,3-oxazole: Lacks the aldehyde group at the fifth position, resulting in different reactivity and applications.
4-Phenyl-1,3-oxazole-5-carbaldehyde: Lacks the methyl group at the second position, which may affect its chemical properties and biological activity.
2-Methyl-1,3-oxazole-5-carbaldehyde:
The uniqueness of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-methyl-4-phenyl-1,3-oxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-12-11(10(7-13)14-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZWWYCPIFWEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001272127 | |
| Record name | 2-Methyl-4-phenyl-5-oxazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086379-16-9 | |
| Record name | 2-Methyl-4-phenyl-5-oxazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086379-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-phenyl-5-oxazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001272127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



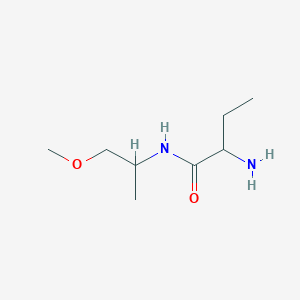

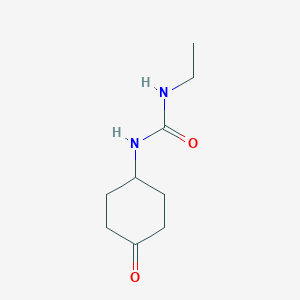


![5-(tert-butyl) 3-ethyl 4,6-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1386425.png)
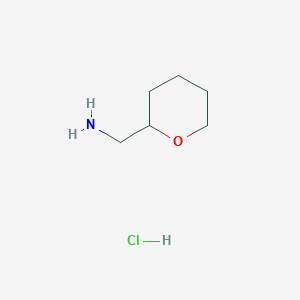
![1-Ethyl-2-(3-ethyl-2-methylsulfanyl-3H-imidazol-4-ylmethyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazin](/img/structure/B1386428.png)


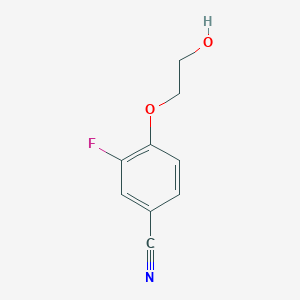

![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]methanol](/img/structure/B1386433.png)
